molecular formula C13H14BrNO4S2 B2917596 5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2310153-18-3

5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2917596
CAS No.: 2310153-18-3
M. Wt: 392.28
InChI Key: JJHXKWHXQHZDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative intended for research applications in medicinal chemistry and pharmacology. As part of the sulfonamide class, this compound is of significant interest in early-stage antibacterial research . Structurally similar 5-bromothiophene-2-sulfonamide derivatives have demonstrated potent in vitro activity against challenging, multi-drug resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147, a critical-priority pathogen . The presence of both the bromothiophene and tetrahydrobenzofuran motifs suggests potential for diverse biological interactions, making it a valuable chemical tool for probing new mechanisms of action and overcoming antimicrobial resistance . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S2/c14-11-3-4-12(20-11)21(17,18)15-8-13(16)6-1-2-10-9(13)5-7-19-10/h3-5,7,15-16H,1-2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHXKWHXQHZDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and features a thiophene ring fused with a tetrahydrobenzofuran moiety. Its molecular formula is C15H16BrN1O4S1C_{15}H_{16}BrN_{1}O_{4}S_{1}, with a molecular weight of approximately 392.26 g/mol.

Antiproliferative Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of tetrahydrobenzofuran have shown IC50 values below 40 nM in inhibiting cell proliferation and inducing microtubule depolymerization .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (nM)Mechanism
Compound 49.0Microtubule depolymerization
Compound 515.0Antiproliferative effects
Compound 653.0Moderate activity

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory properties. Compounds in this category have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes . The binding interactions with bovine serum albumin (BSA) further support their pharmacological effectiveness.

Table 2: Enzyme Inhibition Potency

CompoundAChE Inhibition (%)Urease Inhibition (%)
Compound A75%80%
Compound B60%70%
Compound C50%65%

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Microtubule Disruption : The compound can induce microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Interaction : The sulfonamide group facilitates binding to enzymes such as AChE, inhibiting their activity and affecting neurotransmitter levels.
  • BSA Binding : High affinity for BSA suggests that the compound may have prolonged circulation time and enhanced bioavailability.

Case Studies

Several studies have documented the effects of related compounds on various disease models:

  • Cancer Models : A study demonstrated that a derivative with structural similarities showed significant tumor growth inhibition in xenograft models of breast cancer .
  • Diabetes Models : Compounds exhibiting hypoglycemic activity were evaluated in diabetic rats, showing improved glucose tolerance and insulin sensitivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Thiophene Sulfonamides

The compound 5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide (PDB ID: 6E4L) shares the bromothiophene-sulfonamide core with the target compound but differs in its N-substituent (4-nitrophenyl vs. tetrahydrobenzofuran-derived group) . Key differences include:

  • Electronic Effects : The nitro group in 6E4L’s compound is strongly electron-withdrawing, increasing sulfonamide acidity (pKa ~6–7), whereas the tetrahydrobenzofuran’s hydroxyl group may moderate acidity while enabling hydrogen bonding.
  • Lipophilicity : The tetrahydrobenzofuran moiety likely enhances lipophilicity (calculated LogP ~2.5–3.0) compared to the nitro-substituted analog (LogP ~1.8), impacting membrane permeability.
  • Biological Interactions : In 6E4L, the nitro group participates in π-stacking with aromatic protein residues, while the tetrahydrobenzofuran group’s hydroxyl could form hydrogen bonds with polar active-site residues.

Triazole-Containing Sulfonamides

Compounds such as 5-(4-(4-bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (from ) differ in their heterocyclic systems (triazole-thione vs. tetrahydrobenzofuran) and functional groups :

  • Synthetic Routes : Both classes involve nucleophilic addition (e.g., hydrazides reacting with isothiocyanates), but the target compound’s synthesis likely requires Friedel-Crafts or cyclization steps for the tetrahydrobenzofuran core.
  • Spectroscopic Features :
    • IR : Triazole-thiones exhibit C=S stretches (~1247–1255 cm⁻¹), absent in the target compound, which instead shows S=O stretches (~1150–1350 cm⁻¹) from the sulfonamide group.
    • NMR : The tetrahydrobenzofuran’s methylene protons resonate as multiplet signals (δ ~3.0–4.0 ppm), distinct from triazole-thione aromatic protons (δ ~7.0–8.5 ppm).

Impact of Substituents on Physicochemical Properties

Parameter Target Compound 6E4L Compound Triazole-Thione [7–9]
Core Structure Bromothiophene-sulfonamide Bromothiophene-sulfonamide Phenylsulfonyl-triazole-thione
Substituent Tetrahydrobenzofuran (hydroxyl) 4-Nitrophenyl 2,4-Difluorophenyl
Molecular Weight (g/mol) ~400–420 (estimated) ~385 ~450–480
LogP (Predicted) ~2.5–3.0 ~1.8 ~3.2–3.5
Key Interactions Hydrogen bonding (OH), lipophilic π-Stacking (NO₂) π-Stacking (triazole), H-bonding (NH)

Spectroscopic Characterization

  • IR : Strong S=O stretches (~1150–1350 cm⁻¹), OH stretch (~3200–3400 cm⁻¹), and C-Br vibration (~550–600 cm⁻¹).
  • NMR :
    • ¹H : Tetrahydrobenzofuran methylene protons (δ 3.0–4.0 ppm), thiophene aromatic protons (δ 7.2–7.5 ppm).
    • ¹³C : Sulfonamide sulfur-linked carbon (δ ~125 ppm), tetrahydrobenzofuran quaternary carbon (δ ~75 ppm).

Crystallographic and Conformational Analysis

The 6E4L structure reveals a planar thiophene-sulfonamide core with a dihedral angle of 8.5° between the thiophene and sulfonamide groups. In contrast, the tetrahydrobenzofuran moiety in the target compound is expected to adopt a boat conformation, introducing steric hindrance that may limit rotational freedom .

Q & A

Q. What are the key challenges in synthesizing 5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-sulfonamide, and how can they be addressed methodologically?

The synthesis involves regioselective functionalization of the thiophene and benzofuran moieties. A critical step is the introduction of the sulfonamide group, which requires precise control of reaction conditions (e.g., chlorosulfonic acid stoichiometry and temperature) to avoid over-sulfonation . Microwave-assisted coupling (e.g., Sonogashira or Suzuki reactions) improves efficiency for introducing aryl/alkynyl groups, reducing reaction times from hours to minutes . For example, microwave irradiation at 60°C with Pd(PPh₃)₂Cl₂/CuI catalysts achieves >80% yield in coupling reactions . Purification challenges due to polar byproducts can be mitigated using gradient column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Full characterization requires:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing benzofuran C4-hydroxy substitution) and sulfonamide linkage integrity .
  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₁₅BrNO₄S₂: 428.96 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry at the tetrahydrobenzofuran chiral center .

Q. How can researchers optimize reaction yields for intermediates like 5-bromothiophene-2-sulfonamide?

Optimization strategies include:

  • Solvent Selection : Using CCl₄ for sulfonation minimizes side reactions .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., PPh₃) enhance cross-coupling efficiency .
  • Stoichiometric Control : Limiting chlorosulfonic acid to 3–4 equivalents prevents decomposition .
    Typical yields range from 65% (traditional heating) to 85% (microwave) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the compound’s mechanism of action in biological systems?

Density Functional Theory (DFT) simulations model interactions between the sulfonamide group and biological targets (e.g., enzymes). Key steps:

  • Docking Studies : Predict binding affinity to bacterial urease or kinase active sites .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing reactivity .
  • Transition State Analysis : Clarifies regioselectivity in sulfonamide derivatization .
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination against Staphylococcus aureus) complements computational data .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, bacterial strains). Methodological solutions:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. chloro analogs) to isolate contributing functional groups .
  • Theoretical Frameworks : Link results to existing hypotheses (e.g., "electron-withdrawing groups enhance sulfonamide bioactivity") to reconcile discrepancies .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Scale-up challenges include heat dissipation and catalyst recovery. Solutions:

  • Flow Chemistry : Continuous reactors improve temperature control for exothermic steps (e.g., sulfonation) .
  • Membrane Technologies : Nanofiltration removes impurities without chromatography .
  • Process Simulation : Software like Aspen Plus® models solvent recycling and waste minimization .

Q. How can researchers integrate this compound into hybrid scaffolds for enhanced bioactivity?

Hybridization strategies:

  • Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to improve solubility .
  • Prodrug Design : Mask the hydroxy group with acetyl esters for targeted release .
    Biological testing against multidrug-resistant Acinetobacter baumannii shows hybrid analogs exhibit 4–8x lower MIC values than parent compounds .

Methodological Integration Table

Research Aspect Key Techniques References
Synthesis OptimizationMicrowave-assisted coupling, solvent screening
Structural CharacterizationX-ray crystallography, HRMS, 2D NMR
Biological EvaluationCLSI-compliant MIC assays, DFT docking
Process Scale-upFlow chemistry, membrane separation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.